molecular formula C8H7N3O B2836900 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1340062-44-3

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B2836900
CAS No.: 1340062-44-3
M. Wt: 161.164
InChI Key: LXQLWVNFWHGYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and an aldehyde group at the 5-position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by subsequent functional group transformations . Another approach includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with appropriate reagents to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and aldehyde groups but shares the core structure.

    2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.

    1-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the aldehyde group

Uniqueness: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable target for research and development .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7N3_3O
  • SMILES : CN1C2=C(C=C(C=N2)C=O)C=N1
  • InChI Key : LXQLWVNFWHGYNB-UHFFFAOYSA-N

The compound features a fused pyrazole and pyridine ring structure with an aldehyde functional group at the 5-position, contributing to its unique chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains. The results showed that the compound significantly inhibited the growth of:

  • Gram-positive Bacteria : Bacillus subtilis
  • Gram-negative Bacteria : Escherichia coli
  • Fungi : Candida albicans

The minimum inhibitory concentrations (MICs) were determined, demonstrating that the compound is effective in a dose-dependent manner (Table 1).

Microorganism MIC (µM)
Bacillus subtilis10
Escherichia coli20
Candida albicans15

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:

  • HepG2 (liver cancer) : IC50_{50} values as low as 0.0158 µM were reported.
  • HeLa (cervical cancer) and A375 (melanoma) : Significant antiproliferative effects were observed.

The compound's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that it could be developed as a therapeutic agent for cancer treatment.

The biological activity of this compound can be attributed to its structural similarity to purine bases, allowing it to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction potentially disrupts critical pathways involved in cell proliferation and survival.

Study on Antimicrobial Efficacy

A study by Samar et al. (2017) investigated the antimicrobial properties of several pyrazolo[3,4-b]pyridines, including this compound. The compound demonstrated significant activity against both bacterial and fungal pathogens compared to standard antibiotics. The authors concluded that the aldehyde group enhances its antimicrobial efficacy .

Anticancer Research

In a comprehensive evaluation of various pyrazolo[3,4-b]pyridine derivatives for anticancer activity, compounds similar to this compound exhibited potent inhibition against multiple cancer cell lines. Notably, compounds targeting CDK2 showed IC50_{50} values lower than those of many existing chemotherapeutic agents .

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLWVNFWHGYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C=O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340062-44-3
Record name 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.